molecular formula C14H18N6O2 B8425644 3-(4-(3-hydroxypropylamino)-1,3,5-triazin-2-ylamino)-N-methylbenzamide

3-(4-(3-hydroxypropylamino)-1,3,5-triazin-2-ylamino)-N-methylbenzamide

Cat. No.: B8425644
M. Wt: 302.33 g/mol
InChI Key: FASNWWDAUQHYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(3-hydroxypropylamino)-1,3,5-triazin-2-ylamino)-N-methylbenzamide is a useful research compound. Its molecular formula is C14H18N6O2 and its molecular weight is 302.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

3-[[4-(3-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C14H18N6O2/c1-15-12(22)10-4-2-5-11(8-10)19-14-18-9-17-13(20-14)16-6-3-7-21/h2,4-5,8-9,21H,3,6-7H2,1H3,(H,15,22)(H2,16,17,18,19,20)

InChI Key

FASNWWDAUQHYAQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC2=NC=NC(=N2)NCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-1,3,5-triazine (0.300 g, 2.000 mmol) in DMF (6670 μL) was added N-ethyl-N-isopropylpropan-2-amine (1048 μL, 6.000 mmol). The reaction vessel was cooled in an ice-water bath prior to the addition of 3-amino-N-methylbenzamide (300 mg, 2.000 mmol). The reaction mixture was stirred for 3 h at 0° C. at which time LC-MS revealed complete conversion to the desired chloro-triazine intermediate. To this yellow solution was added 3-aminopropan-1-ol (150 mg, 2.000 mmol). The reaction mixture was allowed to stir and warm slowly to RT over 18 h. Solids had precipitated out of the solution. The solid was filtered off, washed with water, and very little methanol to obtain 3-(4-(3-hydroxypropylamino)-1,3,5-triazin-2-ylamino)-N-methylbenzamide (516 mg, 1.707 mmol, 85%) as a white solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1048 μL
Type
reactant
Reaction Step One
Name
Quantity
6670 μL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
chloro-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mg
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.